6-((2-Chlorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-[(2-chlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c18-14-4-2-1-3-13(14)11-24-16-6-5-15-20-21-17(23(15)22-16)12-7-9-19-10-8-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZRPKPHOMBLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Chlorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine derivatives under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.
Attachment of the Chlorobenzylthio Moiety: The final step involves the thiolation of the intermediate compound with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-((2-Chlorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Derivatives with different functional groups replacing the chlorobenzyl moiety.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of triazole derivatives as antiviral agents. The compound may exhibit activity against viruses by inhibiting viral replication mechanisms. For instance, triazolo derivatives have shown promise against HIV and other viral pathogens by targeting specific viral enzymes or receptors essential for the viral life cycle .
Antimicrobial Properties
Triazole compounds are well-documented for their antimicrobial properties. Research indicates that derivatives similar to 6-((2-Chlorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine can act against various bacterial strains and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting critical metabolic pathways within the microorganisms .
Anticancer Activity
Triazole compounds have been investigated for their anticancer properties. Studies suggest that they may inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells. The specific structure of this compound may enhance its effectiveness against certain cancer types by targeting specific receptors or enzymes involved in cancer progression .
Neuroprotective Effects
Emerging research indicates that triazole derivatives might possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism includes modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Insecticidal and Herbicidal Applications
The compound's structural features suggest potential applications in agriculture as insecticides or herbicides. Triazole derivatives have been noted for their ability to disrupt the physiological processes of pests while being less harmful to non-target organisms .
Data Table: Biological Activities of Triazole Derivatives
Case Studies
- Antiviral Activity : A study demonstrated that a related triazole derivative inhibited HIV replication at low micromolar concentrations, indicating that structural modifications could enhance efficacy against similar viruses .
- Antimicrobial Efficacy : Another investigation found that triazole compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting their potential role in developing new antibiotics .
- Neuroprotection : Research on a series of triazole derivatives reported neuroprotective effects in models of oxidative stress-induced neurotoxicity, with implications for treating Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 6-((2-Chlorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazolopyridazine scaffold allows for extensive structural modifications. Key comparisons include:
Key Observations :
- Thioether vs.
- Chlorine Substituents: The 2-chlorobenzyl group in the target compound may improve receptor binding affinity compared to non-halogenated analogs, as seen in PDE4 inhibitors where chloro-substituted phenyl groups enhance potency .
2.2.1. PDE4 Inhibition
- Compound 18 (): A triazolopyridazine derivative with a 3-(2,5-dimethoxyphenyl) and 6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl) substitution exhibited IC50 values <10 nM against PDE4 isoforms (A, B, C, D) with >1000-fold selectivity over other PDE families. The catechol diether moiety is critical for high-affinity binding .
2.2.2. GABAA Receptor Modulation
- TPA023 : A triazolopyridazine-based α2/α3-selective GABAA agonist with anxiolytic effects without sedation. Its 2-fluorophenyl and triazolylmethoxy groups are essential for subtype selectivity .
2.2.3. Antimicrobial Activity
- : Triazolopyridazines with aryl substituents (e.g., 3,4-dimethoxyphenyl) showed moderate antifungal activity against Candida albicans (MIC = 32 µg/mL). The 2-chlorobenzylthio group in the target compound could enhance activity due to increased membrane penetration .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 6-((2-Chlorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships.
Synthesis
The synthesis of the compound involves several steps that typically include the formation of the triazolo-pyridazine core followed by the introduction of the chlorobenzylthio group. The synthetic route often employs methods such as nucleophilic substitution and cyclization reactions. For example, starting materials like 2-chlorobenzyl chloride and pyridine derivatives are reacted under controlled conditions to yield the target compound.
Antiproliferative Effects
Research indicates that compounds within the triazolo[4,3-b]pyridazine class exhibit significant antiproliferative activity against various cancer cell lines. A comparative study highlighted that derivatives similar to This compound demonstrated IC50 values ranging from 0.008 to 0.012 μM against lung adenocarcinoma (A549) and fibrosarcoma (HT-1080) cells .
The mechanism of action appears to involve inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This was supported by immunofluorescence assays showing significant disruption of microtubule dynamics upon treatment with these compounds .
Cell Cycle Arrest
Further studies have shown that treatment with This compound leads to cell cycle arrest at the G2/M phase in A549 cells. This suggests that the compound not only inhibits cell proliferation but also induces a halt in cell cycle progression, making it a potential candidate for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to its unique structural features:
- Triazolo-Pyridazine Core: This scaffold is critical for binding interactions with biological targets.
- Chlorobenzylthio Group: The presence of this group enhances lipophilicity and may improve cellular uptake.
Studies have indicated that modifications to either the triazole or pyridazine components can significantly alter potency and selectivity against cancer cell lines .
Case Studies
Several case studies have been conducted to evaluate the efficacy of related compounds in vivo. For instance:
- In Vivo Efficacy: A study demonstrated that a closely related compound exhibited significant tumor regression in mouse models with induced lung cancer when administered at specific dosages.
- Combination Therapies: Research has explored the potential of combining these triazolo-pyridazines with established chemotherapeutic agents to enhance overall efficacy and reduce resistance.
Q & A
Q. Key Considerations :
- Purification often requires column chromatography or recrystallization to achieve >95% purity .
- Monitor reaction progress using TLC or LC-MS to avoid side products like over-alkylated derivatives.
Advanced Question: How can researchers optimize low yields during the cyclization step of triazolo-pyridazine synthesis?
Methodological Answer:
Low yields in cyclization often stem from competing side reactions or unstable intermediates. Strategies include:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., Pd(OAc)₂) to enhance regioselectivity .
- Solvent Optimization : Polar aprotic solvents like DMF improve solubility of intermediates, while toluene may reduce byproduct formation .
- Temperature Control : Gradual heating (e.g., 80–100°C) prevents decomposition of thermally sensitive intermediates .
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during cyclization, later removed under acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
